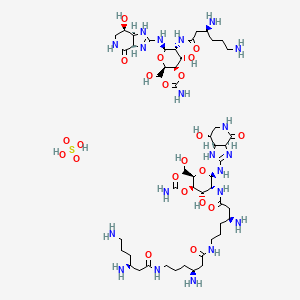
DBCO-NHS ester 3
Descripción general
Descripción
DBCO-NHS ester 3 is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DBCO-NHS ester 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-NHS ester 3 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Micropatterned Three-Dimensional Culture
DBCO-NHS ester 3 is employed in the development of click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels are used for micropatterned three-dimensional culture, offering new avenues in tissue engineering and cell biology research (Tamura et al., 2015).
Surface Chemistry and Bioconjugation
The compound is significant in the study of surface chemistry, particularly in the activation of covalent coupling of amine-containing biomolecules onto surfaces. This is essential for surface technologies in various fields including immunoassay and bioreactor fabrication (Cheng et al., 2007).
Chemical Cross-Linking in Proteomics
DBCO-NHS ester 3 plays a role in chemical cross-linking, especially in proteomics. It helps in understanding the interaction between proteins and other biomolecules, providing insights into complex biological processes (Kalkhof & Sinz, 2008).
Bioconjugation Techniques
It is widely used in bioconjugation techniques, such as protein labeling and the activation of chromatographic supports. These techniques are crucial in biomedical research and diagnostic assay development (Klykov & Weller, 2015).
Synthesis of Fluorescence Imaging Dyes
The compound is instrumental in the synthesis of fluorescence imaging dyes. These dyes are used extensively in bioconjugation for research labs, providing an alternative to commercially available sources (Kerkovius & Ménard, 2016).
Development of Functionalized Materials
DBCO-NHS ester 3 is utilized in the synthesis of functionalized materials and polymers, which has broad implications in materials science and engineering (Barré et al., 2016).
Protein Labeling and Analysis
It is applied in site-specific protein labeling, which is critical for understanding protein interactions and functions in biochemical research (Dempsey et al., 2018).
Nanoparticle Synthesis and Functionalization
The compound is used in the synthesis of functional nanoparticles. This application is vital in the development of new materials for drug delivery and diagnostic imaging (Schäfer et al., 2017).
Surface Activation and Immobilization
DBCO-NHS ester 3 is essential in the study of surface activation and immobilization, which has applications in biosensor technology and surface modification (Sam et al., 2010).
Fluorescent Labeling in Biochemistry
It facilitates the fluorescent labeling of proteins and biomolecules, a technique widely used in biochemistry for visualizing and tracking molecular interactions (Nanda & Lorsch, 2014).
Activation Mechanisms in Polymer Brushes
The compound is also crucial in understanding the activation mechanisms of polymer brushes, which is important for the design of biochips and biosensors (Wang et al., 2011).
Selective Protein and Peptide Acylation
DBCO-NHS ester 3 is used for the selective acylation of primary amines in proteins and peptides. This has implications for protein engineering and the study of protein-protein interactions (Abello et al., 2007).
Targeted Drug Delivery
The compound plays a role in targeted drug delivery, specifically in cancer therapy, by facilitating the development of nanoparticles for efficient and safe drug transport (Meghani et al., 2018).
Surface Chemistry and Protein Immobilization
DBCO-NHS ester 3 is essential in the study of surface chemistry and protein immobilization, with applications in the development of biosensors and diagnostic tools (Lim et al., 2014).
Fluorophore-labeled Contrast Imaging Agents
The compound is used in the development of fluorophore-labeled contrast imaging agents, providing insights into the safety and efficacy of these agents for clinical use (Marshall et al., 2010).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHVJJWCDJMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-NHS ester 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)






